Cas no 2034262-24-1 (N'-(2-chlorophenyl)-N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylethanediamide)

N'-(2-chlorophenyl)-N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylethanediamide structure
2034262-24-1 structure
Product name:N'-(2-chlorophenyl)-N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylethanediamide
CAS No:2034262-24-1
MF:C18H15ClN2O4S
MW:390.840702295303
CID:5969816
PubChem ID:121018425

N'-(2-chlorophenyl)-N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylethanediamide Chemical and Physical Properties

Names and Identifiers

    • N'-(2-chlorophenyl)-N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylethanediamide
    • XYCIDXPHFOSZTL-UHFFFAOYSA-N
    • Ethanediamide, N1-(2-chlorophenyl)-N2-[2-(2-furanyl)-2-hydroxy-2-(3-thienyl)ethyl]-
    • F6506-0929
    • N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide
    • N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]oxamide
    • N1-(2-chlorophenyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide
    • AKOS026692010
    • 2034262-24-1
    • Inchi: 1S/C18H15ClN2O4S/c19-13-4-1-2-5-14(13)21-17(23)16(22)20-11-18(24,12-7-9-26-10-12)15-6-3-8-25-15/h1-10,24H,11H2,(H,20,22)(H,21,23)
    • InChI Key: XYCIDXPHFOSZTL-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC=C1Cl)(=O)C(NCC(C1=CC=CO1)(O)C1C=CSC=1)=O

Computed Properties

  • Exact Mass: 390.0441058g/mol
  • Monoisotopic Mass: 390.0441058g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 523
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 120Ų

Experimental Properties

  • Density: 1.459±0.06 g/cm3(Predicted)
  • pka: 10.71±0.70(Predicted)

N'-(2-chlorophenyl)-N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylethanediamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6506-0929-4mg
N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide
2034262-24-1
4mg
$66.0 2023-09-08
Life Chemicals
F6506-0929-5μmol
N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide
2034262-24-1
5μmol
$63.0 2023-09-08
Life Chemicals
F6506-0929-1mg
N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide
2034262-24-1
1mg
$54.0 2023-09-08
Life Chemicals
F6506-0929-10mg
N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide
2034262-24-1
10mg
$79.0 2023-09-08
Life Chemicals
F6506-0929-20mg
N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide
2034262-24-1
20mg
$99.0 2023-09-08
Life Chemicals
F6506-0929-40mg
N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide
2034262-24-1
40mg
$140.0 2023-09-08
Life Chemicals
F6506-0929-50mg
N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide
2034262-24-1
50mg
$160.0 2023-09-08
Life Chemicals
F6506-0929-30mg
N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide
2034262-24-1
30mg
$119.0 2023-09-08
Life Chemicals
F6506-0929-10μmol
N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide
2034262-24-1
10μmol
$69.0 2023-09-08
Life Chemicals
F6506-0929-2μmol
N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide
2034262-24-1
2μmol
$57.0 2023-09-08

Additional information on N'-(2-chlorophenyl)-N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylethanediamide

Introduction to N'-(2-chlorophenyl)-N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylethanediamide (CAS No. 2034262-24-1)

N'-(2-chlorophenyl)-N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylethanediamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 2034262-24-1, belongs to a class of molecules that incorporate multiple heterocyclic systems, including chlorophenyl, furan, and thiophene moieties. These structural elements contribute to its diverse chemical properties and make it a subject of interest for further exploration in drug discovery and development.

The presence of multiple functional groups, such as hydroxyl and amine functionalities, in the molecular structure of N'-(2-chlorophenyl)-N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylethanediamide suggests that it may exhibit a range of interactions with biological targets. Such interactions are crucial for the development of new therapeutic agents, as they can influence the compound's efficacy, selectivity, and pharmacokinetic profile. The furan ring, in particular, is known for its role in various bioactive molecules, often contributing to binding affinity and metabolic stability.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activities of complex molecules like N'-(2-chlorophenyl)-N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylethanediamide with greater accuracy. These tools have been instrumental in identifying potential binding sites within biological targets, such as enzymes and receptors, which could lead to the development of novel therapeutic strategies. The integration of experimental data with computational predictions has become a cornerstone in modern drug discovery, allowing for the rapid screening of large libraries of compounds.

The chlorophenyl moiety in the compound's structure is another key feature that warrants investigation. Chlorinated aromatic compounds are well-documented for their diverse pharmacological properties and have been widely used in the development of pharmaceuticals. The chlorine atom can influence the electronic properties of the aromatic ring, affecting its reactivity and interaction with biological targets. Additionally, the presence of chlorine often enhances the lipophilicity of a molecule, which can be advantageous for crossing biological membranes.

In the context of current research trends, N'-(2-chlorophenyl)-N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylethanediamide aligns with the growing interest in multitargeted drug design. Multitargeted drugs are designed to interact with multiple biological targets simultaneously, which can lead to enhanced therapeutic effects and reduced side effects. The structural complexity of this compound makes it a promising candidate for multitargeted approaches, as it contains multiple functional groups that could interact with various biological pathways.

Furthermore, the compound's incorporation of both hydroxyl and amine groups suggests potential applications in prodrug design. Prodrugs are pharmacologically inactive precursors that are converted into active drugs within the body. The presence of these functional groups can facilitate metabolic activation or enhance solubility, making prodrugs an attractive strategy for improving drug delivery and bioavailability.

Recent studies have also highlighted the importance of heterocyclic compounds in medicinal chemistry. Heterocycles are known for their ability to mimic natural products and biological molecules, making them valuable scaffolds for drug discovery. The combination of furan, thiophene, and chlorophenyl moieties in N'-(2-chlorophenyl)-N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylethanediamide creates a unique structural framework that could lead to novel pharmacological effects.

The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed reactions and flow chemistry, have been employed to streamline the synthesis process. These techniques not only improve efficiency but also enhance scalability, which is crucial for industrial applications.

From a regulatory perspective, N'-(2-chlorophenyl)-N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylethanediamide must undergo rigorous testing to ensure safety and efficacy before it can be considered for clinical use. Preclinical studies are essential for evaluating its pharmacological properties, including toxicity, pharmacokinetics, and potential side effects. These studies provide critical data that regulators use to assess whether a drug can proceed to human trials.

The integration of machine learning and artificial intelligence into drug discovery has also revolutionized the field. These technologies enable researchers to analyze vast amounts of data quickly and identify patterns that might not be apparent through traditional methods. Machine learning models have been trained on large datasets containing known bioactive compounds to predict the potential activity of new molecules like N'-(2-chlorophenyl)-N-2-(furan-2-yethyl)-hydroxy-thiophene-based diamides.

In conclusion, N'-(cas no2034262241) represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and potential biological activities. Its incorporation of multiple heterocyclic systems and functional groups makes it an intriguing molecule for drug discovery efforts aimed at developing novel therapeutic agents. As research continues to advance, compounds like this will play an increasingly important role in addressing unmet medical needs.

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